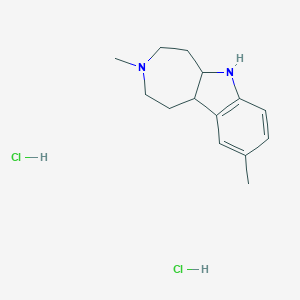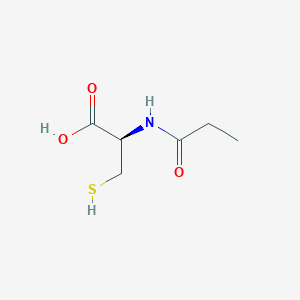
N-Propionyl-L-cysteine
Descripción general
Descripción
N-Propionylcysteine is a derivative of the amino acid cysteine, characterized by the addition of a propionyl group to the nitrogen atom of cysteine. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields. N-Propionylcysteine is known for its potent antioxidant and anti-inflammatory properties, which have potential therapeutic applications in treating neurodegenerative disorders, cardiovascular diseases, and cancer.
Aplicaciones Científicas De Investigación
N-Propionylcysteine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: N-Propionylcysteine is studied for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related conditions.
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a promising candidate for treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: N-Propionylcysteine is used in the formulation of pharmaceuticals, dietary supplements, and cosmetics due to its beneficial properties
Mecanismo De Acción
Target of Action
N-Propionyl-L-cysteine, also known as N-Propionylcysteine or L-Cysteine, N-(1-oxopropyl)-, is a derivative of the amino acid cysteine. It is believed to target similar pathways as its parent compound, cysteine. The primary targets of cysteine and its derivatives are believed to be enzymes involved in redox reactions and glutathione synthesis .
Mode of Action
NAC is known to increase extracellular levels of glutamate in the nucleus accumbens, possibly through a mechanism whereby inhibitory metabotropic glutamate receptors are stimulated, reducing the synaptic release of glutamate .
Biochemical Pathways
This compound likely participates in similar biochemical pathways as cysteine. Cysteine is involved in the synthesis of glutathione, a crucial antioxidant that helps fight free radicals . Additionally, cysteine catabolism can produce propionyl-CoA, which can be further converted into intermediates of the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
Studies on n-acetylcysteine, a related compound, show that after an oral dose of 200 to 400mg, the peak plasma concentration is achieved within 1 to 2 hours . The volume of distribution ranges from 0.33 to 0.47 L/kg and protein binding is significant, reaching approximately 50% 4 hours after the dose .
Result of Action
Cysteine and its derivatives are known to have antioxidant properties and participate in redox reactions . They may also contribute to the synthesis of glutathione, which can neutralize toxic breakdown products of various compounds .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-Propionyl-L-cysteine are not well-studied. It is known that cysteine, the parent compound of this compound, plays a crucial role in various biochemical reactions. It contributes to redox control, ATP production, and serves as a carbon source for biomass and energy production
Cellular Effects
The cellular effects of this compound are currently not well-documented. It is known that cysteine, the parent compound, plays a significant role in cellular processes. It is involved in redox control, ATP production, and serves as a carbon source for biomass and energy production
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that cysteine, the parent compound, plays a crucial role in various biochemical reactions. It contributes to redox control, ATP production, and serves as a carbon source for biomass and energy production
Metabolic Pathways
The metabolic pathways involving this compound are currently not well-documented. It is known that cysteine, the parent compound, plays a crucial role in various biochemical reactions. It contributes to redox control, ATP production, and serves as a carbon source for biomass and energy production
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylcysteine typically involves the acylation of cysteine with propionic anhydride or propionyl chloride. The reaction is carried out in an aqueous or organic solvent under controlled pH conditions to ensure the selective acylation of the amino group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure N-Propionylcysteine .
Industrial Production Methods
Industrial production of N-Propionylcysteine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-Propionylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the thiol and amino groups.
Common Reagents and Conditions
Oxidation: N-Propionylcysteine can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N-Propionylcysteine can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Propionylcysteine can lead to the formation of disulfides, while reduction can yield the corresponding alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: Another derivative of cysteine, known for its mucolytic and antioxidant properties.
L-Cysteine: The parent amino acid, which serves as a precursor to various biologically active compounds.
S-Carboxymethylcysteine: A derivative of cysteine with applications in treating respiratory conditions.
Uniqueness
N-Propionylcysteine is unique due to its specific propionyl modification, which enhances its antioxidant and anti-inflammatory properties compared to other cysteine derivatives. This makes it particularly effective in therapeutic applications for conditions involving oxidative stress and inflammation .
Propiedades
IUPAC Name |
(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBJNRLWAGIQLW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183055 | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-79-2 | |
| Record name | N-Propionylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


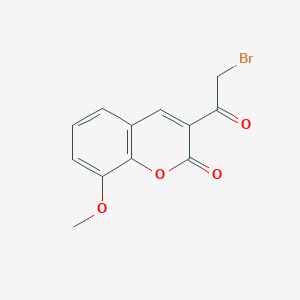
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)

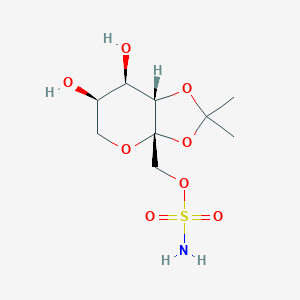
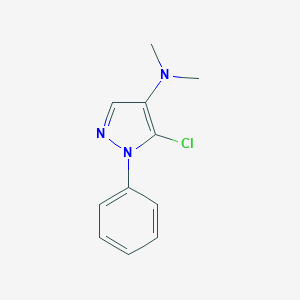

![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)
![disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B22701.png)
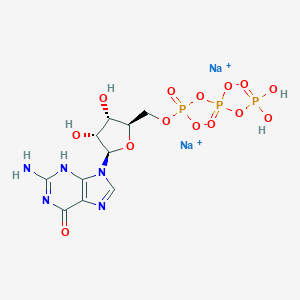
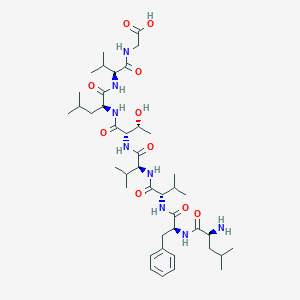

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
